![molecular formula C7H4FN3O2 B3219869 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190321-45-9](/img/structure/B3219869.png)
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
Overview
Description
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H4FN3O2 and a molecular weight of 181.13 . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, has been reported in scientific literature . The 5-position of 1H-pyrrolo[2,3-b]pyridine, which is close to G485, was modified with a group that could provide a hydrogen bond acceptor of suitable size .Molecular Structure Analysis
The InChI code for 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is 1S/C7H4FN3O2/c8-4-1-5-6 (11 (12)13)3-10-7 (5)9-2-4/h1-3H, (H,9,10) .Chemical Reactions Analysis
While specific chemical reactions involving 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine are not detailed in the search results, it’s known that 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 .Scientific Research Applications
FGFR Inhibition for Cancer Therapy
The fibroblast growth factor receptor (FGFR) family plays a crucial role in regulating cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling is associated with several cancers, including breast, lung, prostate, bladder, and liver cancer. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR1, 2, and 3. Among these, compound 4h demonstrated potent FGFR inhibitory activity, making it a promising lead compound for cancer therapy. In vitro studies showed that 4h inhibited breast cancer cell proliferation, induced apoptosis, and suppressed migration and invasion .
Neurological and Immune System Disorders
Pyrrolo[3,4-c]pyridines, a class of compounds related to 1H-pyrrolo[2,3-b]pyridine, have shown potential in treating nervous system disorders. Their antidiabetic, antimycobacterial, antiviral, and antitumor activities are also noteworthy .
Carbonic Anhydrase IX (CAIX) Inhibition
The pyridine scaffold, including derivatives like 1H-pyrrolo[2,3-b]pyridine, has been investigated for its inhibitory action against CAIX. Compounds containing specific polar moieties on the phenyl ring exhibit excellent CAIX inhibitory activity .
Drug Development and Optimization
Compound 4h, mentioned earlier, has low molecular weight and serves as an appealing lead compound for further optimization. Researchers can explore modifications to enhance its efficacy and reduce side effects .
Chemical Biology and Medicinal Chemistry
Researchers continue to study the structure-activity relationships (SAR) of pyrrolo[2,3-b]pyridine derivatives. Understanding how specific substitutions affect biological activity can guide drug design and development .
Synthetic Chemistry and Methodology
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves diverse reactions and strategies. Researchers explore novel synthetic routes and methodologies to access these compounds efficiently .
Future Directions
The development of 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine, as potent FGFR inhibitors represents an attractive strategy for cancer therapy . These compounds have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis .
properties
IUPAC Name |
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-5-6(11(12)13)3-10-7(5)9-2-4/h1-3H,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPULWMIJMOUHBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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